molecular formula C13H19N3O4 B1303446 diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate CAS No. 20481-33-8

diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate

Cat. No.: B1303446
CAS No.: 20481-33-8
M. Wt: 281.31 g/mol
InChI Key: PFQPORNTOSYJRQ-UHFFFAOYSA-N
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Description

Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate (CAS 20481-33-8) is a malonate ester derivative featuring a 1,3-dimethylpyrazole substituent conjugated via an aminomethylidene linkage. Its molecular formula is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol . The compound is widely used in organic synthesis as a versatile intermediate, particularly in the construction of heterocyclic frameworks due to its electrophilic α,β-unsaturated ester moiety . It is commercially available through multiple suppliers, including AKL Research LLP and Shanghai PI Chemicals Ltd., with a purity of ≥97% .

Properties

IUPAC Name

diethyl 2-[[(2,5-dimethylpyrazol-3-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-5-19-12(17)10(13(18)20-6-2)8-14-11-7-9(3)15-16(11)4/h7-8,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQPORNTOSYJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=NN1C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381033
Record name Diethyl {[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20481-33-8
Record name Diethyl {[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis and Derivatives

Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate can be synthesized through various methods, often involving the reaction of malonic acid derivatives with pyrazole-based amines. This compound serves as a precursor for synthesizing other bioactive molecules, including:

  • 5-Amino-1,3-dimethylpyrazole : Used in the preparation of other pyrazole derivatives .
  • Pyrazole-based pharmaceuticals : Exhibiting potential anti-inflammatory and analgesic properties.

Pharmacological Research

Research indicates that this compound exhibits significant biological activity:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory response.

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties against human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory mechanisms of this compound. The findings indicated that it significantly reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential for inflammatory diseases.

Applications in Organic Synthesis

This compound is also utilized as an intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its structure allows for further functionalization, making it a versatile building block in the synthesis of more complex organic compounds.

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Structure : The compound consists of a central malonate core with diethyl ester groups and a 1,3-dimethylpyrazole group linked via an enamine bridge.
  • Synthesis : Typically synthesized via condensation reactions between diethyl malonate derivatives and 1,3-dimethylpyrazol-5-amine, often employing bases like triethylamine .
  • Applications : Used in multicomponent reactions to generate pyrazole-fused heterocycles, which are relevant in medicinal chemistry and materials science .

Comparison with Structural Analogs

The compound belongs to a broader class of aminomethylidene malonate esters. Below is a detailed comparison with structurally related derivatives:

Diethyl 2-([(1-Methyl-1H-Pyrazol-5-yl)Amino]Methylene)Malonate (CAS 37799-77-2)

  • Structural Difference : Replaces the 1,3-dimethylpyrazole group with a 1-methylpyrazole substituent.
  • Molecular Formula : C₁₂H₁₇N₃O₄ (MW: 267.28 g/mol).
  • Commercial Availability : Supplied by 8 vendors, slightly fewer than the 1,3-dimethyl analog .

Diethyl 2-((Diphenylmethylene)Amino)Malonate (CAS 133816-01-0)

  • Structural Difference : Features a diphenylmethylene group instead of a pyrazole ring.
  • Molecular Formula: C₂₁H₂₁NO₄ (MW: 351.40 g/mol).
  • Applications : Used in the synthesis of α,β-unsaturated carbonyl compounds and as a ligand in coordination chemistry. The bulky diphenyl group enhances stability but reduces solubility in polar solvents .

Diethyl 2-([(2-Chloro-3-Pyridyl)Amino]Methylidene)Malonate (CAS N/A)

  • Structural Difference : Substitutes the pyrazole ring with a chloropyridine moiety.
  • Reactivity : The electron-withdrawing chlorine atom increases electrophilicity at the α-carbon, making it more reactive toward nucleophiles like amines or thiols .

Comparative Data Table

Property Target Compound (CAS 20481-33-8) 1-Methylpyrazole Analog (CAS 37799-77-2) Diphenylmethylene Analog (CAS 133816-01-0)
Molecular Weight 281.31 g/mol 267.28 g/mol 351.40 g/mol
Substituent 1,3-Dimethylpyrazole 1-Methylpyrazole Diphenylmethylene
Synthetic Utility Heterocyclic building block Enhanced reactivity Stabilized enamine intermediate
Commercial Suppliers 9 8 3
Key Applications Drug discovery, materials science Organic synthesis Coordination chemistry

Research Findings and Reactivity Insights

  • Knoevenagel Condensation: The target compound’s α,β-unsaturated ester moiety participates in cyclocondensation reactions with dinucleophiles (e.g., hydrazines, thioureas) to form pyrazolo-pyrimidines or pyridines .
  • Steric Effects : The 1,3-dimethylpyrazole group introduces steric hindrance, moderating reaction rates compared to less substituted analogs .

Biological Activity

Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate (CAS No. 20481-33-8) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₉N₃O₄
  • Molecular Weight : 281.31 g/mol
  • Boiling Point : Predicted at 366.7 ± 42.0 °C
  • Density : 1.18 ± 0.1 g/cm³
  • pKa : 3.17 ± 0.10

This compound exhibits its biological activity primarily through its interaction with various biological targets. The pyrazole moiety is known for its role in modulating enzyme activities and receptor interactions.

Anticancer Activity

Recent studies have indicated that this compound may exhibit anticancer properties. Research has shown that compounds containing pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar pyrazole derivatives effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response . This makes it a candidate for further development in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown potential antimicrobial activity against various bacterial strains. Studies have indicated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityInhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency .
Study BAnti-inflammatory EffectsReduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages .
Study CAntimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below clinically relevant levels .

Q & A

Q. What synthetic methodologies are commonly employed for preparing diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate?

The compound is synthesized via a multi-step protocol starting with diethyl malonate and 1,3-dimethyl-1H-pyrazol-5-amine. Key steps include:

  • Condensation : Reaction with POCl₃ under reflux (120°C, 2h) achieves 77% yield.
  • Hydrolysis : Alkaline conditions (aqueous KOH in 1,2-dimethoxyethane at 20°C) facilitate ester cleavage.
  • Derivatization : Subsequent steps with SOCl₂ or NH₃ enable functional group interconversions. Precise stoichiometry and temperature control minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms the enamine structure via δ 8.05 ppm (C=CH) and ester carbonyl signals (δ 165–170 ppm).
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ = 251.2) and fragmentation patterns.
  • IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and conjugated C=O/C=N bonds (~1700–1600 cm⁻¹) .

Q. What intermediates are pivotal in its synthesis?

Key intermediates include:

  • Diethyl α-(ethoxymethylidene)malonate : Forms via POCl₃-mediated condensation.
  • Pyrazole-amine adducts : Generated through nucleophilic substitution at the malonate β-position.
  • Cyclized products : Observed in multi-step protocols involving SOCl₂ or NH₃ .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals:

  • Planarity : The pyrazole-malonate core deviates ≤0.05 Å from coplanarity.
  • Non-classical interactions : Weak C–H···O (2.42–2.65 Å) and S–H···N (2.30 Å) bonds, alongside π-π stacking (centroid distance 3.67 Å), stabilize the lattice.
  • Data collection : MoKα radiation (λ = 0.71073 Å) at 100K with anisotropic displacement parameters ensures precision .

Q. How do reaction conditions influence yield discrepancies in multi-step syntheses?

Contradictions arise from:

  • Temperature sensitivity : Prolonged heating (>2h at 120°C) promotes decomposition, reducing yields.
  • Catalyst selection : N,N-Diisopropylethylamine enhances condensation efficiency vs. weaker bases.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What computational methods analyze non-classical hydrogen bonding in crystal structures?

  • Graph set analysis : Classifies C–H···O motifs (e.g., R₂²(10) rings) and S–H···N interactions.
  • Density Functional Theory (DFT) : Calculates interaction energies (e.g., -3.5 to -5.2 kcal/mol for C–H···O).
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12% H···O, 8% H···N) .

Q. How does the malonate moiety enable further chemical derivatization?

The malonate’s β-ketoester group facilitates:

  • Alkylation : Selective modification at the α-position for heterocycle synthesis (e.g., pyridines).
  • Decarboxylation : Acidic hydrolysis yields α,β-unsaturated ketones for bioactive compound synthesis.
  • Cross-coupling : Pd-catalyzed reactions introduce aryl/heteroaryl groups .

Methodological Considerations

Q. What protocols optimize crystal growth for X-ray studies?

  • Solvent selection : Ethanol or acetonitrile slow-evaporation yields diffraction-quality crystals.
  • Temperature gradients : Gradual cooling (0.5°C/h) from 353K minimizes defects.
  • Additives : Trace DMSO (1–2%) enhances lattice ordering .

Q. How are spectroscopic data reconciled with computational predictions?

  • NMR chemical shifts : GIAO-DFT calculations (B3LYP/6-311+G(d,p)) match experimental δ values within ±0.3 ppm.
  • Vibrational frequencies : Scaled DFT (ωB97X-D/def2-TZVP) aligns with IR bands (RMSD <15 cm⁻¹).
  • TD-DFT : Predicts UV-Vis λmax (e.g., 320 nm for π→π* transitions) .

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